molecular formula C25H23N5O4S B12009241 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12009241
M. Wt: 489.5 g/mol
InChI Key: HMAORCPFQUMNNU-VULFUBBASA-N
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Description

    N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: , is a chemical compound with a complex structure.

  • It belongs to the class of hydrazides and triazoles.
  • The compound’s molecular formula is C23H20N6O4S .
  • Preparation Methods

    • Synthetic Routes :
      • DMAT can be synthesized through a multistep process involving condensation reactions.
      • One common synthetic route involves the reaction of 2,4-dihydroxybenzaldehyde with 4-methoxyphenylhydrazine to form an intermediate.
      • The intermediate then undergoes cyclization with thiosemicarbazide to yield DMAT.
    • Reaction Conditions :
      • The reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol or methanol).
      • Acidic or basic catalysts may be employed.
    • Industrial Production :
      • DMAT is not produced industrially on a large scale due to its specialized applications.
  • Chemical Reactions Analysis

    • Reactions :
      • DMAT can participate in various chemical reactions:
        • Oxidation : DMAT can be oxidized to form its corresponding oxo compound.
        • Reduction : Reduction of DMAT yields the corresponding hydrazine derivative.
        • Substitution : DMAT can undergo nucleophilic substitution reactions.
    • Common Reagents and Conditions :
      • Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
      • Reduction: Employ reducing agents such as sodium borohydride.
      • Substitution: React DMAT with suitable nucleophiles (e.g., alkyl halides).
    • Major Products :
      • Oxidation produces the oxo compound.
      • Reduction leads to the hydrazine derivative.
  • Scientific Research Applications

    • Chemistry :
      • DMAT serves as a building block for designing novel compounds due to its unique structure.
      • It can be modified to create derivatives with specific properties.
    • Biology and Medicine :
      • DMAT exhibits antitumor activity by inhibiting enzymes involved in polyamine biosynthesis.
      • It has potential as an anticancer agent.
    • Industry :
      • Limited industrial applications, but research continues to explore its potential.
  • Mechanism of Action

    • Targets and Pathways :
      • DMAT inhibits ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.
      • Polyamines play essential roles in cell growth and proliferation.
      • By inhibiting ODC, DMAT disrupts polyamine homeostasis, affecting cancer cells.
      • Further studies are needed to elucidate additional pathways.
  • Comparison with Similar Compounds

    • Similar Compounds :
      • DMAT shares structural features with other hydrazides and triazoles.
      • Its unique combination of phenolic, triazole, and sulfanyl moieties distinguishes it.
      • Similar compounds include hydrazides and triazoles with diverse substituents.

    Properties

    Molecular Formula

    C25H23N5O4S

    Molecular Weight

    489.5 g/mol

    IUPAC Name

    N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

    InChI

    InChI=1S/C25H23N5O4S/c1-16-3-8-19(9-4-16)30-24(17-6-11-21(34-2)12-7-17)28-29-25(30)35-15-23(33)27-26-14-18-5-10-20(31)13-22(18)32/h3-14,31-32H,15H2,1-2H3,(H,27,33)/b26-14+

    InChI Key

    HMAORCPFQUMNNU-VULFUBBASA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)OC

    Canonical SMILES

    CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)OC

    Origin of Product

    United States

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